

# CTX-0294885 hydrochloride purity and quality control

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Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B10779493

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# Technical Support Center: CTX-0294885 Hydrochloride

This technical support center provides essential information regarding the purity, quality control, and handling of **CTX-0294885 hydrochloride** for researchers, scientists, and drug development professionals.

### **Product Information**

**CTX-0294885 hydrochloride** is a potent, broad-spectrum kinase inhibitor. It is a valuable tool for kinome signaling network analysis and has been shown to capture 235 kinases from MDA-MB-231 cells, including all members of the AKT family.[1][2] This characteristic makes it a powerful reagent for research in areas such as inflammation, diabetes, and cancer.[1]

## **Purity and Quality Control**

The purity of **CTX-0294885 hydrochloride** is a critical factor for obtaining reliable and reproducible experimental results. Different suppliers provide the compound with high purity levels, typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## **Quantitative Data Summary**



Parameter	Specification	Source
Purity (by HPLC)	99.74%	Selleck Chemicals[3]
99.60%	MedChem Express	
99.59%	TargetMol[4]	_
99.43%	MedChemExpress[1]	_
≥98%	Cayman Chemical[5]	_
Storage (Solid)	-20°C for up to 3 years	[3][4]
Storage (Stock Solution)	-80°C for up to 2 years	[1]
-20°C for up to 1 year	[1]	
Molecular Weight	474.39 g/mol (hydrochloride salt)	
437.93 g/mol (free base)	[3]	_
Molecular Formula	C22H25Cl2N7O (hydrochloride salt)	_
C22H24CIN7O (free base)	[3]	_

## **Solubility Data**



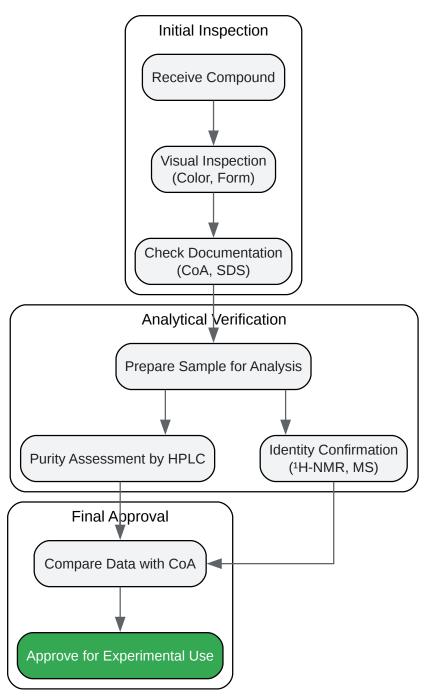
Solvent	Solubility	Notes
DMSO	≥88 mg/mL (≥200.94 mM)	Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3]
DMF	~20 mg/mL	
Ethanol	Insoluble	[3]
Water	Insoluble	[3]
PBS (pH 7.2)	Limited solubility	A 1:1 mixture of DMSO:PBS (pH 7.2) has a solubility of approximately 0.5 mg/mL.[5]

# **Experimental Protocols Representative Quality Control Workflow**

This workflow outlines the general steps for verifying the quality of **CTX-0294885 hydrochloride** upon receipt and before use in experiments.



### Quality Control Workflow for CTX-0294885 Hydrochloride



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A typical workflow for the quality control of **CTX-0294885 hydrochloride**.



### **Representative HPLC Method for Purity Analysis**

Disclaimer: The following is a representative HPLC method based on common practices for analyzing small molecule kinase inhibitors. It is recommended to consult the supplier's Certificate of Analysis (CoA) or develop a method specific to your instrumentation.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- · Gradient:
  - 0-5 min: 10% B
  - 5-25 min: 10-90% B
  - o 25-30 min: 90% B
  - 30-31 min: 90-10% B
  - 31-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm and 280 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.

# Representative <sup>1</sup>H-NMR Method for Structural Confirmation

Disclaimer: The following is a representative <sup>1</sup>H-NMR method. Specific parameters may need to be optimized.



- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSOd<sub>6</sub>.
- Data Acquisition: Acquire a standard proton spectrum. The chemical shifts should be consistent with the structure of CTX-0294885.

## **Troubleshooting Guide & FAQs**

This section addresses common issues that researchers may encounter when working with **CTX-0294885 hydrochloride**.

#### **FAQs**

- Q1: How should I store CTX-0294885 hydrochloride?
  - A1: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[3][4]
     Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1] For shorter periods, stock solutions can be stored at -20°C for up to 1 month.[3]
- Q2: What is the best solvent for preparing stock solutions?
  - A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.[3]
- Q3: My compound precipitated out of solution. What should I do?
  - A3: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[1] Ensure that you are using anhydrous DMSO, as absorbed moisture can decrease solubility.[3] When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
- Q4: I am not observing the expected biological activity. What could be the reason?

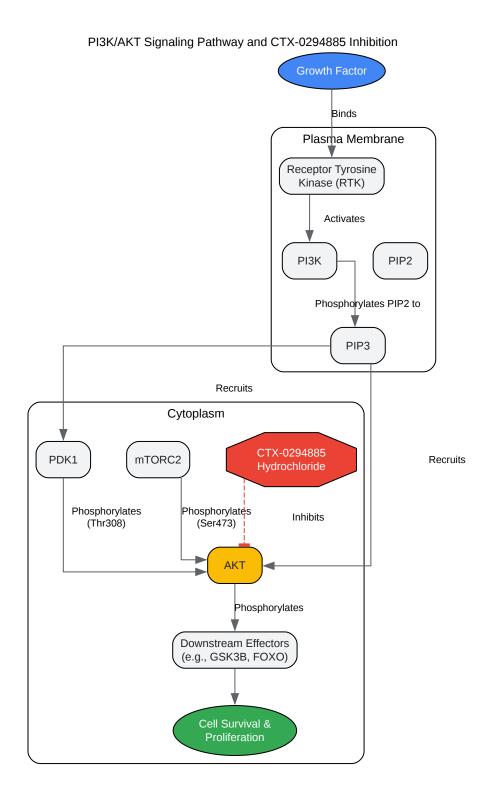


- A4: There could be several reasons:
  - Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
  - Compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
  - Cell Permeability: While CTX-0294885 is expected to be cell-permeable, its effectiveness can vary between cell lines.
  - Assay Conditions: The presence of high serum concentrations in cell culture media can lead to protein binding, reducing the effective concentration of the inhibitor. Consider reducing the serum percentage during the treatment period if your experiment allows.

## **Signaling Pathway**

CTX-0294885 is a broad-spectrum kinase inhibitor that has been shown to effectively capture all members of the AKT family.[1][2] The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. The diagram below illustrates this pathway and the point of inhibition by CTX-0294885.





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Inhibition of the PI3K/AKT pathway by CTX-0294885 hydrochloride.



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